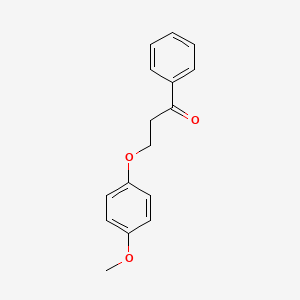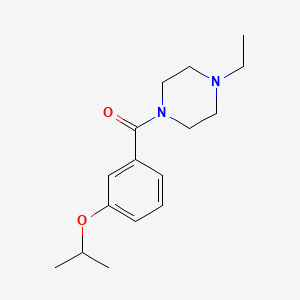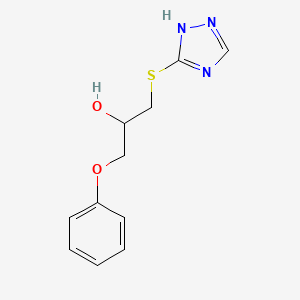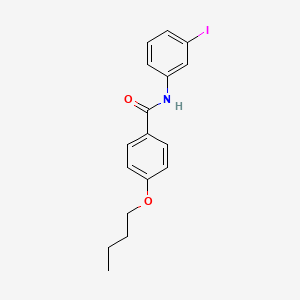
3-(4-methoxyphenoxy)-1-phenyl-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenoxy)-1-phenyl-1-propanone is a chemical compound commonly known as PMK or PMK glycidate. It is a precursor to the drug MDMA (3,4-methylenedioxymethamphetamine), which is a popular recreational drug known for its euphoric and empathogenic effects. PMK glycidate is also used in the synthesis of other drugs, including MDA (3,4-methylenedioxyamphetamine) and MDEA (3,4-methylenedioxy-N-ethylamphetamine). In recent years, PMK glycidate has gained attention from the scientific community for its potential applications in research and development.
作用机制
The mechanism of action of PMK glycidate is not well understood, as it is primarily used as a precursor to other drugs. However, it is believed that PMK glycidate is metabolized in the body to form MDMA, which acts on the serotonin system in the brain. MDMA is known to increase the release of serotonin, dopamine, and norepinephrine, leading to its characteristic effects.
Biochemical and Physiological Effects:
As a precursor to MDMA, PMK glycidate is not known to have any significant biochemical or physiological effects on its own. However, MDMA is known to have several effects on the body, including increased heart rate, blood pressure, and body temperature. MDMA can also cause dehydration, muscle tension, and jaw clenching. Long-term use of MDMA has been associated with neurotoxicity and cognitive impairment.
实验室实验的优点和局限性
PMK glycidate has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other precursors. PMK glycidate also has a high yield and is easy to synthesize. However, PMK glycidate has limitations as well. It is a controlled substance in many countries and requires special permits and licenses for use in research. Additionally, PMK glycidate is a precursor to a drug with known neurotoxicity and potential for abuse, which may limit its use in certain research applications.
未来方向
There are several future directions for research involving PMK glycidate. One area of interest is the development of new drug analogs and derivatives using PMK glycidate as a starting material. Researchers are also exploring the use of PMK glycidate in the synthesis of fluorescent dyes for imaging and microscopy. Additionally, there is ongoing research into the neurotoxicity and cognitive effects of MDMA and other related drugs, which may have implications for the use of PMK glycidate in research.
合成方法
PMK glycidate can be synthesized through several methods, including the Wacker oxidation reaction, the Henkel reaction, and the Leuckart-Wallach reaction. The Wacker oxidation reaction involves the oxidation of safrole, a natural compound found in sassafras oil, using palladium and oxygen. The Henkel reaction involves the condensation of benzaldehyde and nitroethane, followed by reduction and cyclization. The Leuckart-Wallach reaction involves the reduction of phenylacetone, followed by reaction with methoxyphenylacetic acid.
科学研究应用
PMK glycidate has potential applications in several areas of scientific research. It can be used as a starting material for the synthesis of various drugs, including MDMA, MDA, and MDEA. PMK glycidate can also be used in the development of new drug analogs and derivatives. Additionally, PMK glycidate can be used in the synthesis of fluorescent dyes, which have applications in imaging and microscopy.
属性
IUPAC Name |
3-(4-methoxyphenoxy)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-14-7-9-15(10-8-14)19-12-11-16(17)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYAARWMLWHQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)-1-phenylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4988317.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4988328.png)


![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4988358.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3,3,3-trifluoro-N-methylpropanamide](/img/structure/B4988359.png)

![2-[5-(3-bromo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988361.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4988364.png)

![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4988375.png)
![butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4988381.png)

![sec-butyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4988387.png)